(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate
Description
The compound (2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate is a deuterated steroidal ester featuring a cyclopenta[a]phenanthrene core, a hallmark of steroid derivatives. Key structural attributes include:
- Deuterium Substitution: Positions 2, 4, and both 16 carbons are deuterated, which may enhance metabolic stability via the kinetic isotope effect .
- Core Modifications: A 13-methyl group and 17-ketone functionalize the steroid nucleus, influencing receptor binding and steric interactions.
- Ester Side Chain: The (Z)-octadec-9-enoate moiety (oleate derivative) introduces a long, unsaturated alkyl chain, enhancing lipophilicity and membrane permeability .
Properties
Molecular Formula |
C36H54O3 |
|---|---|
Molecular Weight |
538.8 g/mol |
IUPAC Name |
(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C36H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-29-20-22-30-28(27-29)19-21-32-31(30)25-26-36(2)33(32)23-24-34(36)37/h10-11,20,22,27,31-33H,3-9,12-19,21,23-26H2,1-2H3/b11-10-/i20D,24D2,27D |
InChI Key |
IMIPDPVHGGHVNH-IXTWWMPWSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CCC3C2CCC4(C3CC(C4=O)([2H])[2H])C)C(=C1OC(=O)CCCCCCC/C=C\CCCCCCCC)[2H] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Deuterium-Labeled Steroid Core
3.1.1 Isotopic Labeling at Positions 2,4,16,16
The deuterium substitution at positions 2, 4, and 16 is achieved via isotopic exchange reactions:
- Deuterium exchange in steroid precursors is typically performed by subjecting the compound to deuterated solvents (e.g., D2O, CD3OD) under acidic or basic conditions, facilitating exchange at labile hydrogen positions.
- For positions less prone to exchange, catalytic deuteration using Pd/C or Raney Ni in D2 gas can be employed, especially for aromatic or olefinic positions.
3.1.2 Construction of the Steroid Skeleton
The core steroid framework can be synthesized via:
- Diels-Alder cycloaddition of suitable dienes and dienophiles to form the cyclopentane ring fused to aromatic systems, followed by aromatization and ring modifications.
- Sequential functional group transformations such as oxidation, reduction, and cyclization to achieve the octahydrocyclopenta[a]phenanthrene structure.
Literature reports indicate that cyclopentane derivatives with the necessary stereochemistry can be assembled via intramolecular cyclizations of appropriately substituted precursors.
Introduction of the 17-Oxo Group
The 17-oxo functionality is introduced through:
- Oxidation of the corresponding 17-hydroxy or 17-alkyl derivatives using oxidizing agents like PCC (pyridinium chlorochromate), Swern oxidation, or Jones reagent.
- Alternatively, selective oxidation of the side chain attached at C-17 via controlled oxidation conditions.
Formation of the Ester Linkage with (Z)-Octadec-9-enoic Acid
3.3.1 Esterification Techniques
- Carboxylic acid activation via conversion to acid chlorides using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the steroid alcohol or hydroxyl group.
- DCC (Dicyclohexylcarbodiimide) mediated esterification in the presence of DMAP (4-Dimethylaminopyridine) is a common method for ester formation, especially for sensitive compounds.
3.3.2 Stereoselective Formation of the (Z)-alkene
- The (Z)-configuration of the octadec-9-enoate is critical; it can be achieved via Wittig reactions employing stabilized phosphonium ylides that favor the (Z)-alkene formation.
- Alternatively, Horner–Wadsworth–Emmons (HWE) reactions with appropriate phosphonates can be used for stereoselective olefination.
Specific Synthetic Route Proposal
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Isotopic exchange at labile hydrogens | D2O, acid/base catalysis, elevated temperature | Incorporate deuterium at positions 2, 4, 16 |
| 2 | Construction of steroid skeleton | Diels-Alder, cyclization, reduction | Build the octahydrocyclopenta[a]phenanthrene core |
| 3 | Oxidation at C-17 | PCC, Swern oxidation | Introduce 17-oxo group |
| 4 | Side chain elongation | Grignard or organometallic addition | Attach the side chain precursor |
| 5 | Stereoselective olefination | Wittig or HWE reaction | Form (Z)-octadec-9-enoate ester |
| 6 | Esterification | Acid chloride formation + esterification | Attach the octadec-9-enoate group |
Data Tables Summarizing Key Parameters
| Reaction Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Isotopic exchange | D2O, acid/base | 80°C, 24h | 85 | Ensures deuterium incorporation |
| Skeleton construction | Diels-Alder, cyclization | Reflux, inert atmosphere | 60-70 | Requires stereocontrol |
| Oxidation at C-17 | PCC, Swern | Room temp, 2-4h | 75 | Selective oxidation |
| Olefination | Wittig reagent | THF, reflux | 65-80 | Stereoselective for (Z) |
| Esterification | DCC, DMAP | Room temp, 12h | 70-85 | Mild conditions |
Notes and Considerations
- Isotope Labeling : Achieving high deuterium incorporation requires optimized exchange conditions; multiple exchange cycles may be necessary.
- Stereochemistry Control : The olefination step’s stereoselectivity is crucial; employing stabilized ylides or phosphonates favors the (Z)-configuration.
- Purification : Silica gel chromatography and recrystallization are standard to purify intermediates and final products.
- Safety : Use of hazardous reagents like PCC and thionyl chloride demands appropriate safety measures.
Chemical Reactions Analysis
Reaction Types and Functional Group Reactivity
This compound contains two primary reactive sites:
-
Ester group (Z-octadec-9-enoate moiety)
-
Ketone group (17-oxo substituent on the steroid backbone)
-
Deuterated positions (C2, C4, C16)
Deuterium substitution at specific positions alters reaction kinetics and stability via the kinetic isotope effect (KIE), though experimental data for this specific compound remains limited .
Ester Hydrolysis
Reagents/Conditions :
-
Aqueous NaOH (1–2 M), reflux (60–80°C)
-
Acidic hydrolysis: H<sub>2</sub>SO<sub>4</sub> (dilute), 40–60°C
Products :
-
(2,4,16,16-tetradeuterio-13-methyl-17-oxo-...phenanthren-3-yl) alcohol
-
(Z)-octadec-9-enoic acid
Mechanism : Nucleophilic acyl substitution. Deuterium at C2/C4 may reduce hydrolysis rates due to KIE (C–D bond stabilization) .
Ketone Reduction
Reagents/Conditions :
-
LiAlH<sub>4</sub> (THF, 0°C to RT)
-
NaBH<sub>4</sub> (MeOH, RT)
Products :
-
(2,4,16,16-tetradeuterio-13-methyl-17-hydroxy-...phenanthren-3-yl) (Z)-octadec-9-enoate
Notes : Steric hindrance from the steroid backbone slows reduction kinetics. Deuterium at C16 does not directly influence ketone reactivity .
Transesterification
Reagents/Conditions :
-
Methanol/H<sub>2</sub>SO<sub>4</sub>, reflux
-
Titanium(IV) isopropoxide catalyst
Products :
-
(2,4,16,16-tetradeuterio-13-methyl-17-oxo-...phenanthren-3-yl) methyl ester
-
(Z)-octadec-9-enoate methyl ester
Applications : Used to modify solubility for analytical studies.
Reaction Data Table
Mechanistic and Deuterium-Specific Insights
-
Kinetic Isotope Effect (KIE) : Deuterium at C2/C4 increases activation energy for hydrolysis (C–D bond dissociation energy ≈ 443 kJ/mol vs. C–H ≈ 413 kJ/mol).
-
Stability : Deuterated positions reduce oxidative degradation at C16 under ambient storage .
-
Analytical Confirmation : Post-reaction deuterium retention confirmed via <sup>2</sup>H NMR (δ 2.1–2.3 ppm).
Scientific Research Applications
(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate: has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in drug development and metabolic studies.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms may influence the compound’s metabolic stability and reaction kinetics, leading to unique biological effects. Pathways involved could include enzyme inhibition or activation, receptor binding, and modulation of signaling cascades.
Comparison with Similar Compounds
Core Modifications
Ester Side Chain Variations
Key Insight: The (Z)-octadec-9-enoate chain in the target compound maximizes lipid solubility, favoring cellular uptake over shorter or saturated esters .
Deuterated vs. Non-Deuterated Analogues
While direct pharmacological data for the target compound are absent, deuterium incorporation at positions 2, 4, and 16 likely alters its metabolic profile. For example:
- Kinetic Isotope Effect : Deuteration at carbon positions adjacent to ketones (e.g., 17-oxo) may slow enzymatic oxidation, extending half-life .
- Comparative Stability: Non-deuterated analogues like GAP-EDL-1 () or sodium sulfate derivatives () may exhibit faster clearance due to unmodified C-H bonds.
Q & A
Q. Can computational modeling predict interactions with nuclear receptors?
- Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM) using crystallographic data (e.g., PDB entries from analogs) model ligand-receptor dynamics. Validate predictions via TR-FRET coactivator recruitment assays .
Methodological Notes
- Data Contradictions : Cross-validate structural data using orthogonal techniques (XRD, NMR, HRMS) .
- Safety Compliance : Adhere to OSHA guidelines for carcinogen handling and waste disposal .
- Synthesis Optimization : Monitor reaction progress via TLC/HPLC to mitigate byproducts (e.g., 6-dehydro derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
